![molecular formula C24H26N4O4 B2575806 N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1251634-67-9](/img/structure/B2575806.png)
N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, also known as Compound X, is a novel chemical compound that has been developed as a potential therapeutic agent. This compound has been studied extensively in the laboratory and has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
One study detailed the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and development of unified pharmacophore models. This research could be foundational in understanding how "N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide" might interact with biological targets (Shim et al., 2002).
Synthesis and Pharmacokinetic Characterization
Another study involved virtual screening targeting the urokinase receptor, leading to the synthesis and pharmacokinetic characterization of compounds with potential anti-metastatic effects in breast cancer. Such research underlines the importance of synthetic and pharmacokinetic studies in the development of new therapeutic agents (Wang et al., 2011).
Novel Compound Synthesis with Biological Activity
Further research demonstrated the reaction of specific chemical compounds with piperidin-2-ylmethanamine, showcasing the synthesis of novel compounds. Studies like these highlight the chemical versatility and potential biological applications of compounds related to "N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide" (Topuzyan et al., 2013).
Antitubercular Agents
Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents showcases the potential of related compounds in treating tuberculosis, with several compounds exhibiting significant activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Crystal Structures and Interactions
The study on the crystal structures of related compounds provides detailed insights into their molecular configurations and supramolecular interactions. This knowledge is crucial for understanding the potential interaction mechanisms of "N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide" with biological targets (Kranjc et al., 2012).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-30-20-11-8-18(16-21(20)31-2)27-23(29)17-6-9-19(10-7-17)32-24-22(25-12-13-26-24)28-14-4-3-5-15-28/h6-13,16H,3-5,14-15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVOCPLPHBWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.